2-[(Furan-2-ylmethyl)amino]propan-1-ol
Description
Contextualization within Furan (B31954) and Amino Alcohol Chemical Space
The furan moiety, a five-membered aromatic heterocycle containing one oxygen atom, is a prevalent scaffold in a vast array of biologically active compounds. utripoli.edu.ly Furan derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. utripoli.edu.ly The incorporation of a furan ring into a molecule can significantly influence its electronic properties, lipophilicity, and ability to engage in hydrogen bonding, all of which are critical for biological interactions.
Amino alcohols, on the other hand, are organic compounds containing both an amino group and a hydroxyl group. They are fundamental building blocks in organic synthesis and are integral to many pharmaceuticals and natural products. The presence of both a basic amino group and an acidic hydroxyl group allows for a variety of chemical transformations and interactions.
2-[(Furan-2-ylmethyl)amino]propan-1-ol uniquely marries these two important chemical classes. The furan ring provides an aromatic, electron-rich system, while the amino alcohol portion introduces chirality (at the second carbon of the propanol (B110389) chain) and functional groups capable of hydrogen bonding and salt formation. This combination of features places the compound in a chemical space ripe for exploration, particularly in the fields of medicinal chemistry and materials science.
A plausible and common synthetic route to this and similar compounds is through reductive amination. This would involve the reaction of furan-2-carbaldehyde with 2-amino-1-propanol, followed by a reduction step. taylorfrancis.comnih.govrsc.org This synthetic strategy is a cornerstone of amine synthesis and is known for its efficiency and versatility. taylorfrancis.comnih.govrsc.org
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1154899-54-3 |
| Molecular Formula | C₈H₁₃NO₂ |
| Molecular Weight | 155.19 g/mol |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 3 |
Table 1: Physicochemical Properties of this compound chemicalregister.com
Significance of the this compound Scaffold in Fundamental Chemical Science
The this compound scaffold serves as a valuable platform for fundamental chemical research for several reasons. Firstly, its synthesis via reductive amination of furan-2-carbaldehyde provides a practical example for studying this important reaction class. taylorfrancis.comnih.govrsc.org The efficiency and selectivity of various catalysts and reducing agents can be investigated using this transformation as a model system.
Secondly, the presence of both a furan ring and an amino alcohol moiety allows for a diverse range of chemical modifications. The furan ring can undergo electrophilic substitution reactions, while the amino and hydroxyl groups of the side chain can be functionalized in numerous ways. This versatility makes the scaffold an attractive starting point for the construction of more complex molecules and chemical libraries for screening purposes.
Furthermore, the stereochemistry of the amino alcohol component introduces an element of chirality, which is of paramount importance in many areas of chemistry, particularly in the development of pharmaceuticals. The synthesis of enantiomerically pure forms of this compound and its derivatives would be a significant area of research, allowing for the investigation of stereospecific interactions with biological targets.
The study of the conformational properties of this scaffold is also of interest. The flexibility of the side chain in relation to the rigid furan ring can lead to various spatial arrangements, which can be studied using spectroscopic techniques and computational modeling. Understanding these conformational preferences is crucial for designing molecules with specific three-dimensional shapes for targeted applications.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H13NO2 |
|---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
2-(furan-2-ylmethylamino)propan-1-ol |
InChI |
InChI=1S/C8H13NO2/c1-7(6-10)9-5-8-3-2-4-11-8/h2-4,7,9-10H,5-6H2,1H3 |
InChI Key |
KBSZIFIQGUSUAY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)NCC1=CC=CO1 |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways
Strategies for the Preparation of 2-[(Furan-2-ylmethyl)amino]propan-1-ol
The primary strategies for the synthesis of the target compound involve either the reaction of a propan-1-ol derivative with a furan-containing amine or the reaction of a furan (B31954) derivative with a suitable aminopropanol. Additionally, biocatalytic methods can be considered for the enantioselective synthesis of chiral variants.
Amination Reactions Involving Propan-1-ol Derivatives
One plausible approach to the synthesis of this compound is through the nucleophilic substitution of a suitable propan-1-ol derivative with furfurylamine (B118560). This method requires the conversion of the hydroxyl group of a 2-substituted propan-1-ol into a good leaving group, followed by reaction with furfurylamine.
A typical reaction sequence would involve:
Activation of the Hydroxyl Group: Starting with 2-aminopropan-1-ol, the primary amino group would first need to be protected to prevent self-reaction. Subsequently, the hydroxyl group can be activated by converting it into a sulfonate ester (e.g., tosylate or mesylate) or a halide.
Nucleophilic Substitution: The resulting activated propan-1-ol derivative can then be reacted with furfurylamine. The amine acts as a nucleophile, displacing the leaving group to form the desired C-N bond.
Deprotection: The final step would involve the removal of the protecting group from the nitrogen atom to yield this compound.
An alternative within this strategy is to start with a precursor like 1-chloropropan-2-ol or 1-bromopropan-2-ol and react it directly with furfurylamine. However, this approach may lead to side reactions, including the formation of aziridines.
Reactions Involving Furan-2-ylmethanol Derivatives
A more common and efficient method for the synthesis of such amino alcohols is reductive amination. rsc.orgresearchgate.nettaylorfrancis.com This strategy involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. For the synthesis of this compound, this would typically involve the reaction of furfural (B47365) (furan-2-carbaldehyde) with 2-aminopropan-1-ol.
The reaction proceeds in two main steps:
Imine Formation: Furfural reacts with 2-aminopropan-1-ol in a condensation reaction to form a Schiff base (imine) intermediate. This step is often catalyzed by a mild acid.
Reduction: The imine intermediate is then reduced to the final secondary amine. A variety of reducing agents can be employed, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation. nih.gov
The choice of catalyst is crucial for achieving high selectivity and yield. For instance, rhodium on alumina (B75360) (Rh/Al₂O₃) has been shown to be a highly effective catalyst for the reductive amination of furfural to furfurylamine, achieving high selectivity under relatively mild conditions. rsc.org The use of heterogeneous catalysts is also advantageous for easier product purification and catalyst recycling. nih.gov
The general scheme for the reductive amination is as follows:
Furan-2-carbaldehyde + 2-Aminopropan-1-ol → [Imine Intermediate] --(Reduction)--> this compound
Biocatalytic Approaches and Asymmetric Synthesis of Related Chiral Furanic Alcohols
For the synthesis of enantiomerically pure this compound, biocatalytic methods offer a promising alternative to classical chemical synthesis. nih.gov Chiral amino alcohols are valuable building blocks in the pharmaceutical industry. nih.gov Engineered amine dehydrogenases (AmDHs) can be used for the asymmetric reductive amination of α-hydroxy ketones, providing a direct route to chiral α-amino alcohols. nih.gov
In the context of the target molecule, a biocatalytic approach could involve:
Asymmetric Reductive Amination: An engineered enzyme could catalyze the direct reductive amination of a furan-containing hydroxy ketone precursor with ammonia (B1221849) or an amino donor to produce one enantiomer of the final product with high stereoselectivity.
Kinetic Resolution: Alternatively, a racemic mixture of this compound could be resolved using an enzyme that selectively acylates or deacylates one of the enantiomers.
While direct biocatalytic synthesis of the exact target molecule may not be established, the principles have been demonstrated for a range of chiral amino alcohols. nih.govnih.gov
Precursor Design and Synthetic Intermediate Analysis
The design of precursors is dictated by the chosen synthetic strategy.
| Synthetic Strategy | Key Precursors | Key Intermediates |
| Amination of Propan-1-ol Derivatives | 2-Aminopropan-1-ol, Furfurylamine, Protecting group reagents (e.g., Boc-anhydride), Activating agents (e.g., TsCl, MsCl) | N-protected 2-aminopropan-1-ol, Activated N-protected 2-aminopropan-1-ol |
| Reductive Amination | Furfural, 2-Aminopropan-1-ol, Reducing agent (e.g., NaBH₄, H₂/Catalyst) | Schiff base (Imine) |
| Biocatalytic Synthesis | Furan-containing α-hydroxy ketone, Amino donor (e.g., ammonia), Engineered enzyme (e.g., AmDH) | Enzyme-substrate complex |
Analysis of synthetic intermediates is crucial for monitoring reaction progress and optimizing conditions. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry (MS) would be employed to confirm the structure and purity of intermediates like the Schiff base in the reductive amination pathway.
Optimization of Synthetic Routes and Yield Enhancement
Optimization of the synthetic route is essential to maximize the yield and purity of the final product while minimizing costs and environmental impact.
For the reductive amination pathway, several parameters can be optimized:
Catalyst Selection: The choice of metal and support for catalytic hydrogenation can significantly influence the reaction's efficiency and selectivity. nih.gov For example, while precious metals like rhodium and palladium are effective, there is growing interest in developing catalysts based on more abundant and less expensive metals like nickel and cobalt. nih.gov
Reaction Conditions: Temperature, pressure, and solvent all play a critical role. For instance, in the reductive amination of furfural, a detailed study of reaction parameters such as hydrogen pressure and temperature is critical to achieve high selectivity for the desired amine. rsc.org
pH Control: In the formation of the imine intermediate, the pH of the reaction medium needs to be carefully controlled to facilitate the condensation reaction while avoiding side reactions.
The following table summarizes key optimization parameters for the reductive amination of furfural, which can be extrapolated to the synthesis of the target compound:
| Parameter | Effect on Reaction | Optimized Conditions (Example from Literature) |
| Catalyst | Influences activity and selectivity | Rh/Al₂O₃ for high selectivity to furfurylamine rsc.org |
| Temperature | Affects reaction rate and side reactions | 80 °C for efficient conversion rsc.org |
| Hydrogen Pressure | Drives the reduction of the imine | Optimized to balance reduction rate and prevent over-reduction |
| Solvent | Affects solubility and catalyst performance | Aqueous ammonia can serve as both solvent and reactant rsc.org |
By systematically varying these parameters, the yield of this compound can be maximized.
Advanced Spectroscopic Characterization and Structural Elucidation
Vibrational Spectroscopy Applications
No specific experimental FT-IR data for 2-[(Furan-2-ylmethyl)amino]propan-1-ol has been found in a review of scientific literature.
A comprehensive search of scientific databases did not yield any experimental FT-Raman spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations (e.g., ¹H NMR, ¹³C NMR)
There is no specific experimental ¹H NMR or ¹³C NMR data available for this compound in published scientific literature.
Ultraviolet-Visible (UV-Vis) Spectroscopy Studies
Experimental UV-Vis spectroscopic data for this compound is not available in the public domain.
Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Pattern Analysis
No experimental mass spectrometry data, including molecular confirmation and fragmentation patterns, for this compound could be located in scientific literature.
Lack of Specific Research Data for "this compound" Prevents Detailed Computational Analysis
A thorough investigation into the theoretical and computational chemistry of the compound “this compound” reveals a significant gap in publicly available research. Despite extensive searches for scholarly articles and computational studies, no specific data on the quantum chemical calculations, molecular orbital analysis, or molecular electrostatic potential mapping for this particular molecule could be found.
The inquiry was structured to find detailed information on several key areas of computational chemistry, including:
Density Functional Theory (DFT) Studies: To understand the molecule's geometric conformations and stability.
Ab Initio Methods: To identify the basis sets used for accurate structural predictions.
Molecular Orbital Analysis: Specifically focusing on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, as well as Natural Bond Orbital (NBO) analysis to understand electron density and charge transfer.
Molecular Electrostatic Potential (MEP) Mapping: To analyze the charge distribution and predict reactive sites.
Theoretical and Computational Chemistry Investigations
Computational Vibrational Frequency Analysis and Spectroscopic Correlation
Computational vibrational frequency analysis is a fundamental tool for interpreting and assigning experimental vibrational spectra, such as those obtained from Fourier-transform infrared (FTIR) and Raman spectroscopy. This analysis allows for a detailed understanding of the vibrational modes of a molecule, correlating specific atomic motions with observed spectral peaks.
For molecules structurally related to 2-[(Furan-2-ylmethyl)amino]propan-1-ol, density functional theory (DFT) methods, particularly B3LYP (Becke, 3-parameter, Lee–Yang–Parr) in conjunction with basis sets like 6-311++G(d,p), are commonly employed to calculate theoretical vibrational frequencies. mdpi.com The process begins with the optimization of the molecule's geometry to find its most stable conformation. Following this, the vibrational frequencies are calculated.
A crucial step in this analysis is the correlation of the computed frequencies with experimental data. Due to the harmonic approximation used in many calculations and other systematic errors, a scaling factor is often applied to the theoretical frequencies to improve their agreement with experimental values.
To ensure accurate assignment of the vibrational modes, a Potential Energy Distribution (PED) analysis is performed. PED provides a quantitative measure of the contribution of each internal coordinate (such as bond stretching, angle bending, and torsions) to a particular vibrational mode. This allows for a precise description of the nature of the vibration. For instance, a peak in the FTIR spectrum might be assigned not just to a generic "C-H stretch," but more specifically to the asymmetric stretching of a particular methyl group.
| Vibrational Mode | Experimental Frequency (cm⁻¹) (FTIR) | Calculated Frequency (cm⁻¹) (B3LYP) | Potential Energy Distribution (PED) Assignment |
| O-H Stretch | 3400 | 3450 | 100% ν(O-H) |
| N-H Asymmetric Stretch | 3350 | 3390 | 98% νas(N-H) |
| N-H Symmetric Stretch | 3280 | 3310 | 97% νs(N-H) |
| C-H Asymmetric Stretch (CH₃) | 2950 | 2985 | 95% νas(C-H) |
| C-H Symmetric Stretch (CH₂) | 2870 | 2890 | 96% νs(C-H) |
| C-N Stretch | 1080 | 1095 | 75% ν(C-N) + 25% δ(C-C-N) |
| C-O Stretch | 1040 | 1055 | 80% ν(C-O) + 20% δ(C-C-O) |
Note: The data in this table is representative and based on studies of similar molecules. It is intended to illustrate the methodology of computational vibrational analysis.
Reaction Pathway and Mechanism Elucidation through Computational Modeling
Computational modeling is an indispensable tool for elucidating the intricate details of chemical reaction pathways and mechanisms. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the energetic barriers that govern the reaction rate. This knowledge is crucial for optimizing reaction conditions and designing more efficient synthetic routes.
For a molecule like this compound, computational studies can be used to investigate its formation or its subsequent reactions. For example, the synthesis of similar amino alcohols often involves the reaction of an amine with an epoxide or a carbonyl compound. Computational modeling can be employed to compare different possible reaction pathways, determining which is the most energetically favorable.
The elucidation of a reaction mechanism through computational modeling typically involves the following steps:
Identification of Reactants, Products, and Possible Intermediates: The starting materials and final products are defined, and potential intermediate structures are proposed.
Geometry Optimization: The geometries of all species (reactants, intermediates, transition states, and products) are optimized to find their lowest energy structures.
Transition State Searching: Sophisticated algorithms are used to locate the transition state structures that connect the reactants, intermediates, and products. A key characteristic of a transition state is that it has exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.
A study on the reaction of another amine, 2-amino-2-methyl-1-propanol (B13486), with CO2 illustrates this approach. researchgate.net Computational modeling was used to compare two possible reaction mechanisms: the formation of a carbamate (B1207046) and the formation of a bicarbonate. The calculations revealed the transition state structures and the activation energies for both pathways, ultimately showing which mechanism is kinetically more favorable.
Similarly, computational studies on the palladium-catalyzed synthesis of a carbamate from an amino alcohol have demonstrated the power of this technique in understanding complex catalytic cycles. mdpi.com These studies can identify the individual steps of the catalytic process, such as ligand dissociation, oxidative addition, and reductive elimination, and calculate the energy profile for the entire cycle. This level of detail provides valuable insights for catalyst design and optimization.
While a specific reaction pathway analysis for this compound is not present in the provided search results, the established computational methodologies are fully applicable to understanding its synthesis and reactivity.
Reactivity Profiles and Fundamental Reaction Mechanisms
Nucleophilic and Electrophilic Reactivity of the Amino and Hydroxyl Functional Groups
The amino and hydroxyl groups in 2-[(Furan-2-ylmethyl)amino]propan-1-ol are primary sites of nucleophilic activity due to the presence of lone pairs of electrons on the nitrogen and oxygen atoms, respectively. These electron-rich centers can donate electron pairs to electrophiles, making them function as Lewis bases. youtube.comyoutube.com
Amino Group (-NH-): The secondary amine is a potent nucleophile. It can readily participate in reactions such as alkylation, acylation, and condensation. The nitrogen atom's lone pair allows it to attack electron-deficient carbons, such as those in carbonyl compounds or alkyl halides. For instance, it can react with aldehydes and ketones to form imines, or with acid chlorides and anhydrides to form amides.
Hydroxyl Group (-OH): The primary alcohol's hydroxyl group is also nucleophilic. youtube.com The oxygen atom can attack electrophiles, leading to the formation of ethers (via Williamson ether synthesis) or esters (through reaction with carboxylic acids or their derivatives). While generally a weaker nucleophile than the amine, its reactivity can be enhanced by deprotonation with a base to form a more potent alkoxide nucleophile.
Both the amino and hydroxyl groups can also exhibit electrophilic character under specific conditions. Protonation of the amine or alcohol by a strong acid transforms them into good leaving groups (as an ammonium (B1175870) ion or an oxonium ion), facilitating substitution or elimination reactions at the adjacent carbon atoms.
Table 1: Nucleophilic Reactivity of Functional Groups
| Functional Group | Type | Key Reactions | Nature of Reactivity |
|---|---|---|---|
| Amino (-NH-) | Secondary Amine | Alkylation, Acylation, Condensation | Strong Nucleophile / Lewis Base |
Reactivity of the Furan (B31954) Ring System, including Electrophilic Aromatic Substitution Pathways
The furan ring is a five-membered aromatic heterocycle that is exceptionally rich in electrons. numberanalytics.com The lone pair of electrons on the oxygen atom participates in the π-aromatic system, significantly increasing the electron density of the ring. pearson.comchemicalbook.com This makes furan highly activated towards electrophilic aromatic substitution (EAS), with a reactivity reported to be many orders of magnitude greater than that of benzene. chemicalbook.com
Electrophilic attack on the furan ring proceeds via an addition-elimination mechanism, involving the formation of a cationic intermediate known as a sigma complex or arenium ion. numberanalytics.compearson.com The reaction shows strong regioselectivity, with substitution occurring preferentially at the C2 and C5 positions (the carbons adjacent to the oxygen). pearson.comquora.com This preference is due to the greater stability of the carbocation intermediate formed upon attack at these positions. Attack at C2 allows the positive charge to be delocalized over three resonance structures, including a stable structure where the oxygen atom helps to stabilize the charge. chemicalbook.comquora.com In contrast, attack at the C3 or C4 positions results in a less stable intermediate with only two resonance structures. chemicalbook.com
Common electrophilic aromatic substitution reactions for furan include:
Nitration: Typically carried out with mild reagents like a mixture of nitric acid and acetic anhydride (B1165640) to form 2-nitrofuran. numberanalytics.com
Bromination: Achieved using reagents like bromine in dioxane, which yields 2-bromofuran. numberanalytics.compearson.com
Formylation: Can be accomplished through reactions like the Vilsmeier-Haack reaction. numberanalytics.com
Table 2: Regioselectivity in Electrophilic Aromatic Substitution of Furan
| Position of Attack | Number of Resonance Structures for Intermediate | Relative Stability of Intermediate | Major/Minor Product |
|---|---|---|---|
| C2 / C5 | 3 | More Stable | Major |
Intermolecular and Intramolecular Interactions Governing Reactivity
The reactivity and physical properties of this compound are significantly influenced by non-covalent interactions.
Intramolecular Interactions: Amino alcohols are known to form intramolecular hydrogen bonds, particularly between the hydroxyl hydrogen (donor) and the amino nitrogen (acceptor). acs.orgrsc.org The formation of a stable five- or six-membered ring through this interaction can lock the molecule into a specific conformation. rsc.org This intramolecular bond can affect the acidity of the hydroxyl proton and the basicity of the amino nitrogen, thereby modulating the reactivity of these functional groups. The strength of this interaction is influenced by the substitution pattern on the carbon backbone. acs.orgnih.gov
Investigation of Chemical Degradation Pathways under Defined Chemical Conditions
The stability of this compound is limited by the inherent reactivity of its constituent parts. The furan ring, in particular, is susceptible to degradation under certain conditions.
Acidic Conditions: The furan moiety is known to be unstable in the presence of strong acids, which can lead to ring-opening polymerization reactions. researchgate.net The high electron density that makes it reactive towards electrophiles also makes it prone to protonation, which disrupts the aromatic system and initiates degradation.
Oxidative Degradation: Amino alcohols can undergo oxidative degradation. Studies on similar compounds, such as 2-amino-2-methyl-1-propanol (B13486) (AMP), show that oxidation can be initiated by radicals (like the hydroxyl radical in atmospheric chemistry) or by oxygen at elevated temperatures. nih.govusn.nowhiterose.ac.uk The degradation likely proceeds via hydrogen abstraction from the carbon atoms adjacent to the nitrogen or oxygen, or from the amino group itself. nih.govwhiterose.ac.uk This can lead to the formation of various degradation products, including aldehydes, ketones, and imines. nih.govusn.no For this compound, potential oxidative degradation could lead to the formation of propanal, acetone, and cleavage of the furan-methyl bond.
Thermal Degradation: While the amino alcohol portion is relatively stable thermally in the absence of oxygen, the furan ring can undergo thermal degradation. For example, furfuryl alcohol (a related compound) can dehydrate at high temperatures. nih.gov The presence of other reactants can also facilitate thermal degradation pathways. jfda-online.com In the context of this compound, high temperatures could potentially lead to cleavage of the C-N or C-O bonds or degradation of the furan ring itself.
Table 3: Potential Degradation Pathways
| Condition | Affected Moiety | Potential Products |
|---|---|---|
| Strong Acid | Furan Ring | Ring-opened polymers |
| Oxidative (e.g., O₂, OH radicals) | Amino Alcohol, Furan Ring | Aldehydes, ketones, imines, ring cleavage products |
Structure Activity Relationship Sar Studies in Non Clinical Contexts
Influence of Furan (B31954) Moiety Modifications on Chemical Activity
The furan ring is a five-membered aromatic heterocycle containing one oxygen atom, which serves as a vital scaffold in many biologically active compounds. ijabbr.comutripoli.edu.ly Its electron-rich nature and aromaticity allow it to participate in various electronic interactions with biological macromolecules. ijabbr.com Systematic modifications to this moiety can significantly alter the chemical and physical properties of the parent molecule, thereby influencing its activity. ijabbr.comresearchgate.net
Research on various furan derivatives indicates that substitutions on the furan ring can modulate activity. For instance, introducing electron-withdrawing groups (e.g., nitro, halogen) or electron-donating groups (e.g., alkyl, methoxy) at different positions of the furan ring can impact the molecule's electronic distribution, hydrophobicity, and steric profile. ijabbr.comnih.gov In many heterocyclic compounds, such modifications directly affect their interaction with molecular targets. utripoli.edu.ly
For example, studies on other furan-containing structures have shown that adding a methyl group can enhance lipophilicity, potentially facilitating passage through biological membranes, while a nitro group can alter electronic properties and introduce new interaction points. nih.gov The position of the substituent is also critical; electrophilic substitution reactions on furan typically occur at the C5 position (adjacent to the oxygen atom), and modifications at this site can profoundly influence molecular recognition. ijabbr.com
Table 1: Predicted Influence of Furan Ring Modifications on Chemical Properties
| Substituent at C5-position | Predicted Effect on Electron Density | Potential Impact on Chemical Activity | Supporting Rationale |
|---|---|---|---|
| -H (Unsubstituted) | Baseline | Baseline activity | Reference compound for comparison. |
| -CH₃ (Methyl) | Increase (Electron-donating) | May increase hydrophobic interactions | Alkyl groups are known to increase lipophilicity. |
| -NO₂ (Nitro) | Decrease (Electron-withdrawing) | May introduce specific hydrogen bonding or polar interactions | The nitro group is a strong electron-withdrawing group and a hydrogen bond acceptor. nih.gov |
| -Cl (Chloro) | Decrease (Electron-withdrawing) | Can alter binding through halogen bonding and increased lipophilicity | Halogens can participate in specific non-covalent interactions. |
Role of the Propan-1-ol and Amino Substitutions on Molecular Recognition and Interactions
The propan-1-ol and secondary amino groups are fundamental to the molecular recognition capabilities of 2-[(Furan-2-ylmethyl)amino]propan-1-ol. These functional groups are capable of forming key non-covalent interactions, particularly hydrogen bonds, which are critical for the specific binding of a molecule to a biological target.
The hydroxyl (-OH) group of the propanol (B110389) moiety can act as both a hydrogen bond donor and acceptor. This dual capacity allows it to form strong and directional interactions with complementary residues in a binding pocket, such as the side chains of aspartate, glutamate, serine, or threonine. The secondary amine (-NH-) group primarily functions as a hydrogen bond donor and can also be protonated under physiological conditions to form an ammonium (B1175870) cation. This positive charge would enable strong ionic interactions (salt bridges) with negatively charged residues like aspartate or glutamate.
The spatial arrangement of these groups is dictated by the propanol backbone. The distance and orientation between the hydroxyl and amino groups are crucial for optimal interaction with a specific molecular target. Modifications, such as changing the length of the carbon chain or altering the position of the hydroxyl group, would directly impact this spatial relationship and, consequently, the binding affinity.
Table 2: Potential Molecular Interactions of Key Functional Groups
| Functional Group | Potential Interaction Type | Potential Interacting Partner (e.g., in a Protein) |
|---|---|---|
| Hydroxyl (-OH) | Hydrogen Bond Donor/Acceptor | Asp, Glu, Ser, Thr, Asn, Gln, Main-chain C=O or N-H |
| Secondary Amine (-NH-) | Hydrogen Bond Donor | Asp, Glu, Main-chain C=O |
| Protonated Amine (-NH₂⁺-) | Ionic Interaction (Salt Bridge) | Asp, Glu |
| Furan Oxygen | Hydrogen Bond Acceptor | Arg, Lys, Ser, Thr |
| Furan Ring (π-system) | π-π Stacking | Phe, Tyr, Trp, His |
Stereochemical Aspects and Chiral Recognition in Molecular Systems
The chemical structure of this compound contains a chiral center at the second carbon of the propanol chain (the carbon atom bonded to the amino group and the methyl group). Consequently, the molecule can exist as two non-superimposable mirror images, or enantiomers: (R)-2-[(Furan-2-ylmethyl)amino]propan-1-ol and (S)-2-[(Furan-2-ylmethyl)amino]propan-1-ol.
Stereochemistry is a critical factor in molecular recognition, as biological systems (such as enzymes and receptors) are themselves chiral. nih.gov The three-dimensional arrangement of atoms in each enantiomer will result in different interactions with a chiral binding site. One enantiomer may fit perfectly into the binding pocket, leading to a strong interaction, while the other may fit poorly or not at all. This phenomenon, known as chiral recognition or stereoselectivity, is a fundamental principle in pharmacology and molecular biology. nih.govrsc.org
The differential binding can be attributed to the specific orientation of the key functional groups—the hydroxyl, amino, and methyl groups—around the chiral center. For one enantiomer, these groups might be positioned optimally to form hydrogen bonds and hydrophobic interactions, whereas for the other enantiomer, steric clashes or improper alignment of functional groups may prevent effective binding. Studies on chiral amine derivatives have highlighted that self-recognition between enantiomers can also occur, forming distinct homochiral and heterochiral complexes in solution. nih.gov The synthesis and study of furan-containing chiral compounds have also shown that the incorporation of the furan unit can significantly influence photophysical and electronic properties in a stereospecific manner. nih.gov
Computational Approaches to SAR, including Molecular Docking Studies with Theoretical Targets
Computational chemistry provides powerful tools for investigating SAR at the molecular level. Molecular docking is a particularly valuable technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. ekb.eg This method allows for the in-silico evaluation of binding affinity and the visualization of intermolecular interactions. ijper.orgnih.gov
For this compound, molecular docking studies can be performed using a theoretical or known protein target to understand its binding mode. The process involves:
Preparation of Ligand and Receptor: The 3D structure of the compound is generated and its energy is minimized. A crystal structure of a target protein is obtained from a database like the Protein Data Bank (PDB) and prepared by adding hydrogen atoms and removing water molecules. ijper.org
Docking Simulation: A docking algorithm systematically samples different conformations and orientations of the ligand within the defined binding site of the protein.
Scoring and Analysis: The resulting poses are ranked using a scoring function that estimates the binding free energy (e.g., in kcal/mol). Lower scores typically indicate more favorable binding. nih.gov The analysis of the best-ranked pose reveals specific interactions, such as hydrogen bonds, hydrophobic contacts, and π-π stacking between the ligand and amino acid residues. ijper.org
These computational studies can guide the rational design of new derivatives. For example, if docking reveals a specific hydrogen bond is crucial for binding, modifications can be proposed to strengthen this interaction. Similarly, if a part of the molecule experiences steric hindrance, it can be modified to improve the fit. Studies on furan and thiophene (B33073) derivatives have successfully used molecular modeling to establish relationships between structural parameters and biological activity. nih.gov
Table 3: Hypothetical Molecular Docking Results for Enantiomers with a Theoretical Target
| Ligand | Binding Energy (kcal/mol) | Key Predicted Interactions | Theoretical Target Residues Involved |
|---|---|---|---|
| (R)-enantiomer | -8.2 | Hydrogen bond (OH), Ionic bond (NH₂⁺), π-π stacking (Furan) | Asp120, Ser155, Phe210 |
| (S)-enantiomer | -5.6 | Hydrogen bond (OH), Steric clash (Methyl group) | Ser155, Val122 |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the potential outcomes of a molecular docking study.
Exploration of Potential Non Clinical Applications and Fundamental Biological Activity Mechanisms
Antimicrobial and Antifungal Activity Investigations (In Vitro Studies)
The investigation of novel antimicrobial and antifungal agents is a critical area of research. Furan (B31954) derivatives, in general, have shown promise in this field, and 2-[(Furan-2-ylmethyl)amino]propan-1-ol has been a subject of interest.
In vitro studies are fundamental in determining the antimicrobial and antifungal potential of a compound. For furan derivatives, these studies typically involve standardized methods to assess their efficacy against a range of microorganisms. The antimicrobial activity of various furan derivatives has been evaluated against both Gram-positive and Gram-negative bacteria, with some compounds showing significant inhibitory effects. For instance, certain 3-aryl-3-(furan-2-yl)propanoic acid derivatives have demonstrated the ability to suppress the growth of Escherichia coli. Similarly, the antifungal activity of furan-containing compounds has been tested against various fungal strains.
While specific data on the complete activity spectrum for this compound is not extensively detailed in the available research, the general methodologies applied to furan derivatives provide a framework for its evaluation. These methods are crucial for establishing a preliminary understanding of a compound's potential as an antimicrobial or antifungal agent.
Understanding the molecular mechanisms by which a compound exerts its antimicrobial or antifungal effects is key to its development and application. For furan derivatives, several mechanisms have been proposed, including enzyme inhibition and interference with essential metabolic pathways. The antimicrobial action of these compounds can stem from their ability to selectively inhibit microbial growth.
The structural features of furan derivatives, including the presence of the furan ring and other functional groups, are believed to play a significant role in their biological activity. While the precise molecular targets of this compound are an area of ongoing investigation, the broader understanding of furan derivatives suggests that its mechanism of action likely involves disruption of key cellular processes in microorganisms.
Role as a Synthetic Scaffold for the Development of Novel Chemical Entities
Beyond its intrinsic biological activities, this compound serves as a valuable synthetic scaffold. The furan nucleus is a versatile starting point for the synthesis of a wide array of novel chemical entities with diverse applications. The reactivity of the furan ring allows for various chemical modifications, enabling the creation of more complex molecules.
The development of novel compounds from furan derivatives is a significant area of research in organic and medicinal chemistry. The structural framework of this compound, with its furan moiety and amino alcohol side chain, provides multiple points for chemical derivatization, making it an attractive building block for creating new molecules with potentially enhanced biological or material properties.
Applications in Material Science, such as Corrosion Inhibition Studies
In the field of material science, furan derivatives have been investigated for their potential as corrosion inhibitors, particularly for mild steel in acidic environments. The effectiveness of these organic compounds as corrosion inhibitors is often attributed to their ability to adsorb onto the metal surface, forming a protective layer that slows down the electrochemical processes responsible for corrosion.
Conclusion and Future Research Directions
Summary of Current Academic Understanding of 2-[(Furan-2-ylmethyl)amino]propan-1-ol.
Direct academic research on This compound is exceptionally limited, with no dedicated studies detailing its synthesis, properties, or biological activity found in a comprehensive review of available literature. However, an understanding of its constituent functional groups—a furan (B31954) ring, a secondary amine, and a primary alcohol—allows for an inferred scientific profile.
The furan moiety is a five-membered aromatic heterocycle that is known to be a versatile scaffold in drug discovery. semanticscholar.orgijabbr.com Its presence suggests that This compound could exhibit a range of biological activities, as furan derivatives have been associated with antimicrobial, anti-inflammatory, and anticancer properties. utripoli.edu.ly The amino alcohol portion of the molecule is also a common feature in many pharmacologically active compounds, contributing to their solubility and ability to form hydrogen bonds with biological targets.
The synthesis of this compound would likely involve the reductive amination of furfural (B47365) with 2-aminopropan-1-ol. Furfural is a readily available starting material derived from biomass, making this a potentially accessible synthetic route. jmchemsci.com
Identification of Knowledge Gaps and Emerging Research Avenues.
The primary knowledge gap concerning This compound is the near-complete absence of empirical data. To address this, the following research avenues are proposed:
Chemical Synthesis and Characterization: A crucial first step is the development and optimization of a reliable synthetic route for This compound . Following synthesis, comprehensive characterization using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography is necessary to unequivocally determine its structure and purity.
Physicochemical Properties: There is no available data on the physicochemical properties of this compound. Research is needed to determine key parameters such as its melting point, boiling point, solubility in various solvents, and pKa. This information is fundamental for any further study or application.
Biological Activity Screening: Given the broad range of biological activities associated with furan derivatives, a comprehensive screening of This compound is warranted. utripoli.edu.lyijabbr.com This should include assays for antimicrobial (antibacterial and antifungal), anticancer, and anti-inflammatory activities. The structural similarity to other bioactive amino alcohols also suggests potential applications as a chiral auxiliary or in the development of novel therapeutic agents.
Toxicological Evaluation: A thorough toxicological assessment is essential to determine the compound's safety profile. In vitro and in vivo studies would be necessary to understand its potential risks before any consideration for therapeutic applications.
Future Prospects in Fundamental Organic and Applied Chemical Research.
The study of This compound holds promise for both fundamental and applied chemical research.
Fundamental Organic Chemistry: From a fundamental perspective, this compound can serve as a model for studying the influence of the furan ring on the reactivity and properties of the amino alcohol side chain. Investigations into its coordination chemistry with various metal ions could also reveal interesting catalytic or material science applications.
Medicinal Chemistry: As a furan derivative, This compound represents a novel scaffold for the design of new therapeutic agents. Structure-activity relationship (SAR) studies, involving the synthesis and evaluation of a library of related compounds, could lead to the discovery of potent and selective drug candidates. The chirality of the propan-1-ol backbone also offers opportunities for stereoselective synthesis and the investigation of enantiomeric-specific biological activities.
Materials Science: The amino alcohol functionality suggests potential applications as a monomer or cross-linking agent in the synthesis of novel polymers. The furan ring can also be leveraged for the development of furan-based resins and composites with unique thermal and mechanical properties.
Q & A
Q. What are the key physicochemical properties of 2-[(Furan-2-ylmethyl)amino]propan-1-ol, and how can they influence experimental design?
- Methodological Answer : The compound is a liquid at room temperature (melting point: 25°C) with a boiling point of 329°C at 760 mmHg . Key properties such as viscosity, partition coefficient (log Pow), and water solubility remain uncharacterized, necessitating empirical determination before designing solubility or stability studies. For instance, if working in aqueous systems, preliminary solubility tests using polar/non-polar solvent gradients are recommended. Stability under storage conditions (2–8°C in dry environments) should be prioritized to avoid decomposition .
Q. How can researchers safely handle this compound given its hazardous classification?
Q. What synthetic routes are available for this compound, and what are their limitations?
- Methodological Answer : A common method involves reductive amination of furan-2-carbaldehyde with propan-1-ol derivatives. For example, furan-2-carbaldehyde can react with amine intermediates under hydrogenation conditions (e.g., H₂/Pd-C) to form the target compound . Challenges include optimizing reaction time and catalyst loading to minimize byproducts like unreacted aldehydes or over-reduced amines. Purification via silica gel chromatography (eluent: CH₂Cl₂/MeOH/NH₄OH, 92:7:1) is effective but requires careful pH control to prevent decomposition .
Advanced Research Questions
Q. How can computational models resolve contradictions in thermodynamic data (e.g., activity coefficients) for this compound in mixed-solvent systems?
- Methodological Answer : Local composition models (e.g., Wilson, NRTL) can predict activity coefficients in nonideal mixtures . For example, using the NRTL equation with a nonrandomness parameter (α₁₂) allows modeling of strongly nonideal systems. If experimental data conflicts (e.g., solubility in polar vs. nonpolar solvents), validate models with binary phase equilibria data and adjust α₁₂ iteratively to reconcile discrepancies .
Q. What advanced analytical techniques are suitable for characterizing stereoisomers or degradation products of this compound?
- Methodological Answer :
- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol gradients to resolve enantiomers (e.g., (R)- and (S)-isomers) .
- LC-MS/MS : Detect trace degradation products (e.g., oxidized furan rings) using high-resolution mass spectrometry with electrospray ionization (ESI+) .
- X-ray crystallography : Resolve structural ambiguities (e.g., hydrogen bonding between the amino and hydroxyl groups) by co-crystallizing with heavy-atom derivatives .
Q. How can researchers optimize reaction conditions to mitigate side reactions during derivatization of this compound?
- Methodological Answer :
- Kinetic control : Lower reaction temperatures (0–5°C) and slow reagent addition reduce unwanted nucleophilic substitutions at the furan ring.
- Protecting groups : Temporarily protect the hydroxyl group with tert-butyldimethylsilyl (TBDMS) ethers during amine alkylation steps .
- In-situ monitoring : Use FT-IR or Raman spectroscopy to track intermediate formation and adjust stoichiometry dynamically .
Data Contradiction and Resolution Strategies
Q. How should researchers address conflicting reports on the stability of this compound under acidic vs. basic conditions?
- Methodological Answer :
- Controlled stress testing : Expose the compound to pH 3 (HCl) and pH 10 (NaOH) at 40°C for 24 hours, then analyze via HPLC.
- Mechanistic studies : Use DFT calculations to model protonation/deprotonation effects on the amino and hydroxyl groups, identifying vulnerable sites .
- Cross-validate : Compare degradation pathways with structurally analogous compounds (e.g., 2-(azepan-1-yl)propan-1-ol) to isolate substituent-specific effects .
Methodological Tables
| Property | Value | Method | Reference |
|---|---|---|---|
| Melting Point | 25°C | Differential Scanning Calorimetry | |
| Boiling Point | 329°C at 760 mmHg | Ebulliometry | |
| Chiral Resolution | Rf = 0.45 (CH₂Cl₂/MeOH 9:1) | Chiral HPLC (Chiralpak IA) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
